N(omega)-phosphonato-L-arginine
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Overview
Description
N(omega)-phosphonato-L-arginine is conjugate base of N(omega)-phospho-L-arginine having anionic carboxy and phosphate groups and protonated amino and guanidino nitrogens. It is an organophosphate oxoanion and an alpha-amino-acid anion. It is a conjugate base of a N(omega)-phospho-L-arginine.
Scientific Research Applications
Characterization of Transport Systems
N(omega)-phosphonato-L-arginine analogues, like N(omega)-methyl-L-arginine and N(omega)-nitro-L-arginine, are crucial for studying nitric oxide formation inhibition in biological systems. They are particularly significant in understanding the characteristics of amino acid transporters in cultured cells, such as porcine aortic endothelial cells. These studies help in elucidating the transport mechanisms of various amino acids and their analogues, contributing to our understanding of cellular nitric oxide synthesis regulation (Schmidt, Klatt, & Mayer, 1993).
Role in Protein Metabolism
Research indicates that L-arginine supplementation, which includes analogues like this compound, influences protein metabolism in specific tissues like skin wounds and muscles. This is important in understanding the biochemical pathways that facilitate wound healing and muscle repair, independent of nitric oxide production (Xiao‐jun Zhang, Chinkes, & Wolfe, 2008).
Inhibition of Arginase Activity
This compound derivatives, such as N(omega)-hydroxy-L-arginine, have been identified as potent inhibitors of arginase activity in liver and macrophages. Understanding the inhibition of arginase is significant for research into modulating biological mediator synthesis like nitric oxide, which plays a vital role in various physiological processes (Boucher et al., 1994).
Vasorelaxation Effects
Studies have shown that this compound analogues can induce vasorelaxation in specific arterial tissues. This provides valuable insights into the mechanisms of blood vessel relaxation and the role of nitric oxide and its precursors in this process, which is crucial for cardiovascular research (Wallace, Gulati, & Fukuto, 1991).
Modulation of Cardiac Function
Research involving this compound derivatives has contributed to understanding how nitric oxide synthase inhibitors modulate cardiac muscle cell function. These studies have implications for cardiovascular health, particularly in understanding the biochemical pathways that regulate heart function (Balligand et al., 1993).
properties
Molecular Formula |
C6H14N4O5P- |
---|---|
Molecular Weight |
253.17 g/mol |
IUPAC Name |
(2S)-5-[amino-(phosphonatoamino)methylidene]azaniumyl-2-azaniumylpentanoate |
InChI |
InChI=1S/C6H15N4O5P/c7-4(5(11)12)2-1-3-9-6(8)10-16(13,14)15/h4H,1-3,7H2,(H,11,12)(H5,8,9,10,13,14,15)/p-1/t4-/m0/s1 |
InChI Key |
CCTIOCVIZPCTGO-BYPYZUCNSA-M |
Isomeric SMILES |
C(C[C@@H](C(=O)[O-])[NH3+])C[NH+]=C(N)NP(=O)([O-])[O-] |
Canonical SMILES |
C(CC(C(=O)[O-])[NH3+])C[NH+]=C(N)NP(=O)([O-])[O-] |
synonyms |
arginine phosphate phospho-L-arginine phosphoarginine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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